molecular formula C15H11ClN2O2 B11400644 2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole CAS No. 325804-04-4

2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B11400644
CAS No.: 325804-04-4
M. Wt: 286.71 g/mol
InChI Key: STKNATNNGDLXQY-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with a phenyl group and a 4-chlorophenoxy methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorophenoxyacetic acid hydrazide with benzoyl chloride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The phenyl and chlorophenoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole
  • 2-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole

Uniqueness

Compared to similar compounds, 2-[(4-Chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring system is particularly notable for its stability and versatility in various chemical reactions.

Properties

CAS No.

325804-04-4

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H11ClN2O2/c16-12-6-8-13(9-7-12)19-10-14-17-18-15(20-14)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

STKNATNNGDLXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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